2-Mercapto-5-(trifluoromethyl)pyridine

Description

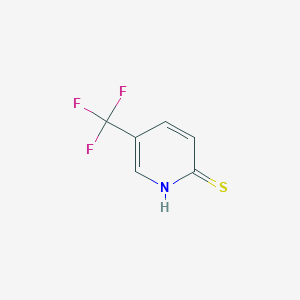

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NS/c7-6(8,9)4-1-2-5(11)10-3-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSCXLSUZZXNHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60226946 | |

| Record name | 2(1H)-Pyridinethione, 5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76041-72-0 | |

| Record name | 2(1H)-Pyridinethione, 5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076041720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyridinethione, 5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Mercapto-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Mercapto-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-mercapto-5-(trifluoromethyl)pyridine, a crucial intermediate in the development of pharmaceuticals and agrochemicals. This document outlines the primary synthetic routes, detailed experimental protocols, and relevant physicochemical and safety data.

Introduction

This compound, also known as 5-(trifluoromethyl)pyridin-2-thiol, is a heterocyclic organic compound featuring a pyridine ring substituted with a thiol (-SH) group at the 2-position and a trifluoromethyl (-CF3) group at the 5-position. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of molecules, making this compound a valuable building block in medicinal chemistry. It is notably used as a reactant in the synthesis of anti-tumor agents and HIV protease inhibitors.[1] The compound exists in tautomeric equilibrium with its thione form, 5-(trifluoromethyl)-2(1H)-pyridinethione.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 76041-72-0 |

| Molecular Formula | C₆H₄F₃NS |

| Molecular Weight | 179.16 g/mol |

| Appearance | Yellow Crystalline Solid[1] |

| Melting Point | 154-159 °C (lit.)[2] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and ether; insoluble in water.[2] |

| Storage Temperature | 2-8°C |

Synthetic Routes

The most common and practical approach for the synthesis of this compound involves the nucleophilic substitution of the chloro group in 2-chloro-5-(trifluoromethyl)pyridine. Two primary methods are widely employed for the synthesis of 2-mercaptopyridines from their 2-chloro precursors: reaction with a hydrosulfide salt or reaction with thiourea followed by hydrolysis.

Synthesis from 2-Chloro-5-(trifluoromethyl)pyridine

The precursor, 2-chloro-5-(trifluoromethyl)pyridine, is a commercially available reagent. Its synthesis is well-documented and can be achieved through various methods, including the chlorination of 3-methylpyridine followed by fluorination.[3][4]

The overall synthetic transformation is depicted in the following workflow:

Caption: General synthetic workflow for this compound.

Experimental Protocols

While specific literature detailing the synthesis of the trifluoromethyl derivative is sparse, a reliable and adaptable protocol can be derived from the well-established synthesis of the parent 2-mercaptopyridine. The following protocol is based on the reaction of a 2-chloropyridine with thiourea, a method known for its simplicity and high yield.[5]

Method 1: Reaction with Thiourea

This method proceeds via the formation of an isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the desired thiol.

Caption: Reaction pathway using the thiourea method.

Detailed Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours, with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Basification: To the residue, add a 15-20 wt.% aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) to adjust the pH to 8.0-9.0. Stir the mixture at room temperature for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate to remove any unreacted 2-chloro-5-(trifluoromethyl)pyridine.

-

Acidification: Under an inert atmosphere (e.g., nitrogen or argon), cool the aqueous layer and slowly add a 15-20 wt.% aqueous solution of hydrochloric acid to adjust the pH to 6.0-6.5. A precipitate of the product should form.

-

Isolation and Purification: Collect the solid product by suction filtration and wash the filter cake with cold water. Dry the product to a constant weight. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Table 2: Reagent Quantities for Thiourea Method (Example Scale)

| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume |

| 2-Chloro-5-(trifluoromethyl)pyridine | 181.54 | 0.1 | 18.15 g |

| Thiourea | 76.12 | 0.12 | 9.14 g |

| Ethanol | - | - | 150-200 mL |

| 20% NaOH (aq) | - | - | As needed |

| 15% HCl (aq) | - | - | As needed |

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

The synthesis of this compound is readily achievable from its 2-chloro precursor. The thiourea method offers a straightforward and efficient route, yielding the desired product in good purity. This technical guide provides a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and development.

References

- 1. EP0013474A2 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 5. CN101993414A - Method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Mercapto-5-(trifluoromethyl)pyridine (CAS No: 76041-72-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-mercapto-5-(trifluoromethyl)pyridine, a pivotal heterocyclic building block in medicinal chemistry and agrochemical synthesis. It details the compound's physicochemical properties, synthesis methodologies, and its significant role as a precursor to a variety of biologically active molecules, notably as kinase inhibitors in cancer therapy. This document aims to be an essential resource for professionals engaged in the research and development of novel therapeutics and agrochemicals.

Introduction

This compound, also known as 5-(trifluoromethyl)-2-pyridinethiol, is a specialized chemical intermediate. The incorporation of the trifluoromethyl group (–CF3) at the 5-position of the pyridine ring imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, to its derivatives. These characteristics are highly desirable in the design of modern pharmaceuticals and agrochemicals. This guide will delve into the technical aspects of this compound, providing a foundation for its application in scientific research.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its handling, storage, and application in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 76041-72-0 | [1] |

| Molecular Formula | C₆H₄F₃NS | [1] |

| Molecular Weight | 179.16 g/mol | [1] |

| Appearance | Yellow Crystalline Solid | [2] |

| Melting Point | 154-159 °C (lit.) | [1] |

| Storage Temperature | 2-8°C | [1] |

| Synonyms | 5-(Trifluoromethyl)-2-pyridinethiol, 5-(Trifluoromethyl)-2(1H)-pyridinethione |

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that typically involves the preparation of a key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, followed by a nucleophilic substitution reaction to introduce the thiol group.

Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

A common route to 2-chloro-5-(trifluoromethyl)pyridine starts from 3-picoline (3-methylpyridine). The process involves chlorination and fluorination, which can be performed in a stepwise or simultaneous manner.[3]

Experimental Protocol: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine from 2-Chloro-5-methylpyridine (Illustrative)

This protocol describes a key chlorination step in the synthesis of the precursor to 2-chloro-5-(trifluoromethyl)pyridine.

-

Reaction Setup: A reaction vessel is charged with 2-chloro-5-methylpyridine.

-

Initiation: An initiating agent, such as methyl ethyl ketone peroxide, is introduced.

-

Chlorination: Chlorine gas is bubbled through the reaction mixture.

-

Work-up: After the reaction is complete, the mixture is distilled under reduced pressure and purified by column chromatography to yield 2-chloro-5-(trichloromethyl)pyridine.[4]

Fluorination: The resulting 2-chloro-5-(trichloromethyl)pyridine is then fluorinated using a fluorinating agent like anhydrous hydrogen fluoride (HF) in the presence of a catalyst to yield 2-chloro-5-(trifluoromethyl)pyridine.[5]

Conversion of 2-Chloro-5-(trifluoromethyl)pyridine to this compound

The final step involves the conversion of the 2-chloro intermediate to the desired 2-mercapto product. This is typically achieved through a reaction with a sulfur nucleophile.

Experimental Protocol: General Conversion of 2-Chloropyridine to 2-Mercaptopyridine

-

Reaction: 2-Chloro-5-(trifluoromethyl)pyridine is reacted with a sulfur source, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

-

Solvent: The reaction is typically carried out in a polar solvent like ethanol or dimethylformamide (DMF).

-

Work-up: Upon completion, the reaction mixture is acidified to precipitate the 2-mercaptopyridine product, which is then collected by filtration, washed, and dried.

The workflow for the synthesis is illustrated in the following diagram:

Applications in Drug Discovery and Agrochemicals

This compound is a versatile building block for the synthesis of various biologically active compounds. Its derivatives have shown promise in several therapeutic areas and as agrochemicals.

Kinase Inhibitors for Cancer Therapy

Derivatives of this compound have been investigated as potent inhibitors of various protein kinases, which are key targets in cancer treatment. The trifluoromethylpyridine scaffold can enhance binding affinity and improve the pharmacokinetic properties of these inhibitors.[6]

Targeted Kinases and IC50 Values of Representative Derivatives:

| Kinase Target | Derivative Type | IC50 (nM) | Reference(s) |

| EGFR | 5-Trifluoromethylpyrimidine derivatives | Varies by derivative | [7] |

| PYK2 | Diaminopyrimidine derivatives | Varies by derivative | [8] |

| KDR | o-Amino-arylurea derivatives | 68.9 | [9] |

| FLT3 | 5-Trifluoromethyl-2-aminopyrimidine derivatives | ≤ 25 | [10] |

| CHK1 | 5-Trifluoromethyl-2-aminopyrimidine derivatives | ≤ 25 | [10] |

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial in regulating cell proliferation, survival, and differentiation.[7] Its dysregulation is a hallmark of many cancers. Derivatives of this compound are being explored as EGFR inhibitors. The binding of a ligand, such as EGF, to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues. This creates docking sites for adaptor proteins like Grb2 and Shc, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, ultimately leading to cell proliferation and survival.[11]

PYK2 Signaling Pathway

Proline-rich tyrosine kinase 2 (PYK2) is a non-receptor tyrosine kinase involved in signaling pathways that control cell migration, invasion, and proliferation.[7] It is activated by various stimuli, including stress signals and G protein-coupled receptors.[8] Activated PYK2 can couple to the JNK signaling pathway and is implicated in the progression of several cancers.[1][8] Trifluoromethylpyrimidine-based inhibitors derived from this compound have been developed to target PYK2.[8]

Other Applications

Beyond its use in developing kinase inhibitors, this compound serves as a reactant in the synthesis of anti-tumor agents and HIV protease inhibitors.[2] Its unique structural features make it a valuable component in the construction of complex molecular architectures for various therapeutic and agrochemical applications.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its synthesis, while requiring careful execution, provides access to a versatile scaffold for the development of potent and selective inhibitors of key biological targets. The continued exploration of the reactivity and applications of this molecule and its derivatives holds considerable promise for the development of novel therapeutics to address unmet medical needs.

References

- 1. Role of Pyk2 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]

- 5. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of Pyk2 by stress signals and coupling with JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. ClinPGx [clinpgx.org]

In-Depth Technical Guide to the Structure Elucidation of 2-Mercapto-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-mercapto-5-(trifluoromethyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the spectroscopic characterization, a plausible synthetic route, and the underlying principles of its structural analysis.

Chemical Structure and Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₄F₃NS. A critical aspect of its structure is the existence of a tautomeric equilibrium between the thiol and thione forms.

-

This compound (Thiol form)

-

5-(Trifluoromethyl)pyridin-2(1H)-thione (Thione form)

The thione form is generally favored in the solid state and in various solvents due to the aromaticity of the pyridine ring and the strength of the C=O double bond's analogue, the C=S double bond.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 76041-72-0 | [2] |

| Molecular Formula | C₆H₄F₃NS | [3] |

| Molecular Weight | 179.16 g/mol | [3] |

| Appearance | Light orange to Yellow to Green powder/crystal | [2] |

| Melting Point | 154-159 °C | [3] |

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound, primarily considering the more stable thione tautomer, 5-(trifluoromethyl)pyridin-2(1H)-thione. These predictions are based on the analysis of related compounds and fundamental spectroscopic principles.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.5 | br s | - | N-H |

| ~8.4 | d | ~2.4 | H-6 |

| ~7.9 | dd | ~8.8, 2.4 | H-4 |

| ~7.0 | d | ~8.8 | H-3 |

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=S (C-2) |

| ~145 | C-6 |

| ~135 (q) | C-4 |

| ~122 (q, J ≈ 272 Hz) | -CF₃ |

| ~120 (q) | C-5 |

| ~115 | C-3 |

Table 4: Predicted FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2900 | Medium | N-H stretch |

| ~1600 | Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C=S stretch |

| 1300-1100 | Strong | C-F stretch |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 179 | High | [M]⁺ |

| 150 | Medium | [M - HF]⁺ |

| 110 | Medium | [M - CF₃]⁺ |

Experimental Protocols

3.1. Synthesis of this compound

This synthesis is proposed as a two-step process starting from the commercially available 3-picoline.

Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

2-Chloro-5-(trifluoromethyl)pyridine can be synthesized from 3-picoline through a multi-step process involving chlorination and fluorination, or more directly via a one-step chlorofluorination reaction in a fluidized-bed reactor.[5] A common laboratory-scale approach involves the conversion of 3-picoline to 2-chloro-5-(trichloromethyl)pyridine followed by a halogen exchange reaction.[6][7][8]

Step 2: Synthesis of this compound

-

Reaction: 2-Chloro-5-(trifluoromethyl)pyridine + NaSH → this compound + NaCl

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-(trifluoromethyl)pyridine (1 eq.) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

-

Add sodium hydrosulfide (NaSH) (1.5 eq.) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

3.2. Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prepare a solution of the synthesized compound in deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H NMR and ¹³C NMR spectra on a 400 MHz spectrometer.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid product. Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): Introduce a sample of the compound into an electron ionization mass spectrometer to obtain the mass spectrum.

Visualizations

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Diagram 2: Structure Elucidation Logic

References

- 1. ossila.com [ossila.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 5-(三氟甲基)-2-巯基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 8. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Mercapto-5-(trifluoromethyl)pyridine: A Technical Guide

Predicted Spectroscopic Data

The spectroscopic characteristics of 2-mercapto-5-(trifluoromethyl)pyridine are influenced by the electron-withdrawing trifluoromethyl group and the tautomeric nature of the 2-mercaptopyridine moiety, which exists in equilibrium between the thiol and thione forms. The thione form is often predominant in the solid state and in various solvents.

Predicted Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.0 - 15.0 | broad singlet | - | N-H (Thione tautomer) |

| ~8.40 | singlet (or narrow multiplet) | - | H-6 |

| ~7.85 | doublet of doublets | J ≈ 8.8, 2.4 Hz | H-4 |

| ~7.60 | doublet | J ≈ 8.8 Hz | H-3 |

Note: The S-H proton of the thiol tautomer, if present, would appear as a broad singlet, typically in the range of 3-4 ppm, but is often not observed or is present at a very low concentration.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Quartet Coupling (J, Hz) | Assignment |

| ~178.0 | - | C-2 (C=S, Thione) |

| ~148.0 | q, J ≈ 4 Hz | C-6 |

| ~135.5 | q, J ≈ 3 Hz | C-4 |

| ~133.0 | - | C-3 |

| ~125.0 | q, J ≈ 34 Hz | C-5 |

| ~122.5 | q, J ≈ 273 Hz | CF₃ |

Note: The carbon shifts, especially for C-2, are highly dependent on the predominant tautomeric form. The values provided are based on the expected thione tautomer. The trifluoromethyl group introduces characteristic quartet splitting patterns due to ¹³C-¹⁹F coupling.[1][2]

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. The predicted key vibrational frequencies are listed below, reflecting the expected pyridinethione tautomer.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 2900 | Medium | N-H stretch (hydrogen-bonded) |

| 1610 - 1580 | Strong | C=C / C=N ring stretching |

| ~1500 | Medium | C=C / C=N ring stretching |

| 1350 - 1300 | Very Strong | C-F stretch (symmetric) |

| 1180 - 1100 | Very Strong | C-F stretch (asymmetric) |

| 1150 - 1100 | Strong | C=S stretch (thiocarbonyl) |

Note: The absence of a sharp S-H stretching band around 2550 cm⁻¹ and the presence of a broad N-H band and a strong C=S band would provide strong evidence for the dominance of the thione tautomer.[3][4]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

| m/z | Predicted Identity | Notes |

| 179 | [M]⁺ | Molecular ion peak. Expected to be of moderate to high intensity. |

| 110 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. This is a common fragmentation pathway for trifluoromethyl-containing compounds.[5] |

| 146 | [M - SH]⁺ | Loss of a sulfhydryl radical from the thiol tautomer. |

| 82 | [C₄H₂NS]⁺ | Further fragmentation of the pyridine ring. |

General Experimental Protocols

The following are general procedures for obtaining the spectroscopic data described above.

NMR Sample Preparation (Solid Sample)

-

Weighing the Sample: Accurately weigh approximately 5-25 mg of the solid compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[6][7]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[6][8]

-

Dissolution: Gently swirl or sonicate the vial to ensure the sample is fully dissolved. If particulates are present, they should be filtered.[6]

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[9]

-

Labeling: Clearly label the NMR tube before inserting it into the spectrometer for analysis.[6]

IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation: Place a small amount (approx. 50 mg) of the solid sample into a clean vial.[10]

-

Dissolution: Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.[10]

-

Film Casting: Place one drop of the resulting solution onto the surface of a single, clean salt plate (e.g., KBr or NaCl).[10][11]

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate. If the film is too thin, another drop can be added.

-

Analysis: Place the salt plate into the sample holder of the FTIR spectrometer and acquire the spectrum.[10]

Mass Spectrometry (Electron Ionization Method)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatography (GC) inlet.[12]

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing them to ionize and fragment.[13][14]

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.[15][16]

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.[13]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a novel chemical compound.

References

- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. 250. The infrared spectra of some N-heteroaromatic mercaptocompounds and of their N-methyl and S-methyl derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. depts.washington.edu [depts.washington.edu]

- 9. organomation.com [organomation.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 12. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 13. microbenotes.com [microbenotes.com]

- 14. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 15. What Is the Principle of Mass Spectrometry and How Should Beginners Conduct Mass Spectrometric Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 16. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Mercapto-5-(trifluoromethyl)pyridine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-mercapto-5-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details the historical context of its discovery through the synthesis of its precursors, provides a detailed experimental protocol for its preparation, and explores its contemporary applications, particularly its role as an inhibitor of the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). Physicochemical data is presented in a structured format to facilitate easy reference.

Introduction and Historical Context

The introduction of a trifluoromethyl group into heterocyclic scaffolds has been a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. The pyridine ring, a ubiquitous motif in pharmaceuticals, when combined with a trifluoromethyl group, gives rise to a class of compounds with significant therapeutic potential.

While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in a singular source, its discovery can be traced through the development of its key precursors. The journey to this compound began with the exploration of methods to synthesize (trifluoromethyl)pyridines. A significant body of work in the mid to late 20th century focused on the halogen exchange reactions of trichloromethylpyridines to yield their trifluoromethyl counterparts.

Patents from the 1970s and 1980s describe the preparation of key intermediates such as 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine from 3-picoline. These processes typically involved high-temperature, vapor-phase chlorination and fluorination reactions. The conversion of a chloro-substituent at the 2-position of the pyridine ring to a mercapto group is a well-established transformation in organic synthesis, suggesting that the preparation of this compound was a logical progression from the successful synthesis of its chlorinated precursor.

More recently, this compound has gained prominence as a valuable building block in the synthesis of complex bioactive molecules. Notably, it has been identified as a component in the development of inhibitors targeting Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This has positioned the compound at the forefront of research into targeted protein degradation and the development of novel therapeutics for cancer and other diseases.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 76041-72-0 |

| Molecular Formula | C₆H₄F₃NS |

| Molecular Weight | 179.16 g/mol |

| Appearance | Light yellow to yellow crystalline solid |

| Melting Point | 154-159 °C |

| Boiling Point | Not available |

| Density | Not available |

| pKa | Not available |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. Insoluble in water. |

| Storage Temperature | 2-8°C |

Experimental Protocols

While the original publication for the synthesis of this compound is not definitively identified, a representative experimental protocol can be constructed based on the well-established synthesis of its precursor, 2-chloro-5-(trifluoromethyl)pyridine, and the subsequent conversion of the chloro group to a thiol.

Synthesis of the Precursor: 2-Chloro-5-(trifluoromethyl)pyridine

The synthesis of 2-chloro-5-(trifluoromethyl)pyridine is a multi-step process that typically starts from 3-picoline.

Experimental Workflow for Precursor Synthesis

Detailed Protocol:

-

Chlorination of 3-Picoline: 3-Picoline is subjected to high-temperature chlorination to produce 2-chloro-5-(trichloromethyl)pyridine. This reaction is typically carried out in the vapor phase at temperatures exceeding 300°C.

-

Fluorination: The resulting 2-chloro-5-(trichloromethyl)pyridine is then fluorinated using hydrogen fluoride (HF) in the presence of a catalyst, such as a metal halide, to yield 2-chloro-5-(trifluoromethyl)pyridine. This is also often a high-temperature, vapor-phase reaction.

Synthesis of this compound

The conversion of 2-chloro-5-(trifluoromethyl)pyridine to the target mercaptan can be achieved through nucleophilic aromatic substitution with a sulfur nucleophile.

Experimental Workflow for Final Product Synthesis

Detailed Protocol:

-

Reaction with Thiourea: To a solution of 2-chloro-5-(trifluoromethyl)pyridine in a suitable solvent such as ethanol, an equimolar amount of thiourea is added. The mixture is heated to reflux and maintained at that temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling the reaction mixture to room temperature, an aqueous solution of a strong base, such as sodium hydroxide, is added. This hydrolyzes the intermediate isothiouronium salt.

-

Acidification and Isolation: The reaction mixture is then carefully acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 5-6. This protonates the thiolate and causes the product, this compound, to precipitate out of the solution. The solid product is then collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Applications in Drug Development: Targeting Cereblon

A significant and contemporary application of this compound is its use as a key structural motif in the development of ligands that bind to Cereblon (CRBN). CRBN is the substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitination and subsequent proteasomal degradation of specific substrate proteins.

Small molecules that bind to CRBN can act as "molecular glues," inducing the degradation of neo-substrates that are not typically targeted by the native E3 ligase complex. This mechanism is the basis for the therapeutic effect of immunomodulatory drugs (IMiDs) like thalidomide and its analogs.

The this compound moiety has been incorporated into novel CRBN ligands. While a detailed signaling pathway directly modulated by this compound itself is not extensively characterized, its derivatives, as part of larger molecules, are designed to modulate the activity of the CRL4CRBN complex.

Conceptual Signaling Pathway of CRBN Modulation

This diagram illustrates how a ligand containing the this compound scaffold can bind to CRBN, inducing the recruitment of a target neosubstrate protein to the E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. This strategy of targeted protein degradation is a powerful tool in drug discovery, enabling the selective elimination of disease-causing proteins.

Conclusion

This compound has evolved from a rationally designed heterocyclic compound, born out of the advancements in fluorine chemistry, to a valuable tool in modern drug discovery. Its synthesis, rooted in the foundational work on trifluoromethylpyridines, is now well-understood. The compound's true potential is being realized in its application as a key building block for molecules that can modulate complex biological processes, most notably through the targeted degradation of proteins via the CRL4CRBN pathway. For researchers and scientists in the field of drug development, this compound represents a versatile scaffold with the potential to contribute to the creation of next-generation therapeutics.

An In-depth Technical Guide to 2-Mercapto-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-mercapto-5-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, synthesis, and known biological applications, presenting the information in a structured format for practical use by researchers and scientists.

Core Compound Properties

This compound, also known as 5-(trifluoromethyl)pyridin-2-thiol, is a versatile intermediate used in the synthesis of various biologically active molecules. Its trifluoromethyl group significantly influences its chemical reactivity and the pharmacological properties of its derivatives.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 76041-72-0 | [1] |

| Molecular Formula | C₆H₄F₃NS | [1][2] |

| Molecular Weight | 179.16 g/mol | [1] |

| Appearance | Yellow crystalline solid or light yellow liquid | [1][2] |

| Melting Point | 154-159 °C (literature) | [1][2] |

| Boiling Point | 143.5 ± 50.0 °C (Predicted) | [1] |

| Density | 1.43 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 8.33 ± 0.40 (Predicted) | [1] |

| Solubility | Soluble in methanol, alcohol, and ether; insoluble in water. | [1][2] |

| Storage Temperature | 2-8°C | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available 3-picoline. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 3-Picoline

The following protocol outlines a five-step synthesis.

Step 1-4: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

The initial steps involve the conversion of 3-picoline to the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, through a series of chlorination and fluorination reactions. Detailed procedures for these transformations can be found in the broader literature on trifluoromethylpyridine synthesis.

Step 5: Synthesis of this compound from 2-Chloro-5-(trifluoromethyl)pyridine

Two primary methods are reported for the conversion of the 2-chloro group to a thiol functionality.

Method A: Reaction with Sodium Hydrosulfide

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-chloro-5-(trifluoromethyl)pyridine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Addition of Reagent: Add an excess of sodium hydrosulfide (NaSH) to the solution.

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture and pour it into water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method B: Reaction with Thiourea followed by Hydrolysis

-

Formation of Isothiouronium Salt: Dissolve 2-chloro-5-(trifluoromethyl)pyridine and an equimolar amount of thiourea in a suitable solvent like ethanol.

-

Reaction Conditions: Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

-

Hydrolysis: Cool the reaction mixture and add an aqueous solution of a strong base (e.g., sodium hydroxide). Heat the mixture to hydrolyze the intermediate isothiouronium salt.

-

Work-up: After cooling, acidify the solution with a mineral acid to precipitate the desired thiol.

-

Purification: Collect the product by filtration, wash thoroughly with water, and dry. Recrystallization can be performed for further purification.

Biological Activities and Applications

This compound serves as a crucial building block for compounds with significant biological activities, particularly in the areas of antiviral and antibacterial research.

Anti-HIV Activity: Intermediate for Tipranavir

This compound is a key precursor in the synthesis of Tipranavir , a non-peptidic protease inhibitor used in the treatment of HIV infection. The thiol is converted to the corresponding sulfonyl chloride, which is then coupled with the core structure of Tipranavir.

This protocol provides a general method for assessing the anti-HIV activity of pyridine derivatives.[4]

-

Cell Culture: Maintain MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

-

Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

-

Assay Procedure:

-

Seed MT-4 cells in 96-well plates.

-

Add serial dilutions of the test compounds to the wells.

-

Infect the cells with HIV-1 (e.g., IIIB strain) or HIV-2 (e.g., ROD strain).[4]

-

Include uninfected and infected cell controls.

-

Incubate the plates for 5 days at 37 °C in a CO₂ incubator.

-

-

MTT Staining: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Data Analysis: Lyse the cells and measure the absorbance at 570 nm. Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) from the dose-response curves.

While no specific anti-HIV activity data for this compound itself is publicly available, the activity of its derivatives, such as Tipranavir, is well-established.

Antibacterial Activity: PqsR Inverse Agonism

Derivatives of 2-(trifluoromethyl)pyridine have been identified as potent inverse agonists of the Pseudomonas aeruginosa quorum sensing receptor PqsR.[5] Quorum sensing is a cell-to-cell communication system that regulates virulence factor production and biofilm formation in bacteria. Inhibition of this pathway is a promising anti-virulence strategy.

Caption: PqsR quorum sensing pathway and inhibition by 2-(trifluoromethyl)pyridine derivatives.

This protocol outlines a method to quantify the inhibition of pyocyanin, a virulence factor regulated by the PqsR system in P. aeruginosa.

-

Bacterial Culture: Grow P. aeruginosa (e.g., PAO1 strain) in a suitable medium, such as Luria-Bertani (LB) broth, overnight.

-

Compound Treatment: Inoculate fresh LB broth with the overnight culture and add various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cultures at 37 °C with shaking for 18-24 hours.

-

Pyocyanin Extraction:

-

Centrifuge the cultures to pellet the bacteria.

-

Transfer the supernatant to a new tube and add chloroform.

-

Vortex to extract the blue pyocyanin into the chloroform layer.

-

Separate the chloroform layer and re-extract the pyocyanin into an acidic aqueous solution (e.g., 0.2 M HCl), which will turn pink.

-

-

Quantification: Measure the absorbance of the acidic aqueous phase at 520 nm. A decrease in absorbance compared to the control indicates inhibition of pyocyanin production.

-

Culture Preparation: Grow P. aeruginosa overnight and then dilute in fresh medium.

-

Assay Setup: In a 96-well microtiter plate, add the diluted bacterial culture to wells containing different concentrations of the test compound. Include positive (bacteria only) and negative (medium only) controls.

-

Incubation: Incubate the plate at 37 °C for 24-48 hours without shaking to allow for biofilm formation.

-

Staining:

-

Carefully remove the planktonic (non-adherent) bacteria by washing the wells with phosphate-buffered saline (PBS).

-

Stain the remaining adherent biofilm with a 0.1% crystal violet solution for 15-20 minutes.

-

Wash away the excess stain with water and allow the plate to dry.

-

-

Quantification: Solubilize the bound crystal violet with a solvent such as ethanol or acetic acid and measure the absorbance at a wavelength of approximately 570-595 nm. A reduction in absorbance indicates inhibition of biofilm formation.

Quantitative data for the PqsR inhibitory activity of derivatives of this compound are available in the literature, with some compounds exhibiting IC₅₀ values in the nanomolar to low micromolar range.[6]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the development of pharmaceuticals and agrochemicals. Its synthesis is well-established, and its utility as a precursor for potent anti-HIV and antibacterial agents highlights its importance in medicinal chemistry. Further research into the direct biological activities of this core scaffold and the exploration of new derivatives are promising avenues for the discovery of novel therapeutic agents. This guide provides a foundational resource for researchers to facilitate their work with this important compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-(Trifluoromethyl)pyridine-2-thiol [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Quorum Sensing and Virulence Factors of Pseudomonas aeruginosa by Biologically Synthesized Gold and Selenium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Synthesis of 2-Mercapto-5-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics and a plausible synthetic pathway for 2-mercapto-5-(trifluoromethyl)pyridine. Given the limited availability of specific quantitative solubility data in published literature, this document furnishes detailed, established experimental protocols for its determination. This allows researchers to generate precise solubility data in their specific solvent systems. Furthermore, a representative synthesis workflow is provided to give context to its preparation.

Solubility Profile

Table 1: Qualitative and Analogous Solubility Data

| Compound | Solvent | Solubility | Temperature (°C) | Notes |

| This compound | Methanol | Soluble | Not Specified | Qualitative data. |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Water | 380 mg/L | 24 | Quantitative data for a related compound. |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Dichloromethane | Soluble | Not Specified | Qualitative data for a related compound. |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Methanol | Soluble | Not Specified | Qualitative data for a related compound. |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Acetone | Soluble | Not Specified | Qualitative data for a related compound. |

Experimental Protocols for Solubility Determination

To obtain precise and quantitative solubility data for this compound, the following established experimental protocols are recommended.

Visual Assessment for Rapid Screening

This method provides a rapid, qualitative measure of solubility in various solvents.

Methodology:

-

Add a small, pre-weighed amount (e.g., 1-5 mg) of this compound to a clear vial.

-

Add the chosen solvent (e.g., water, ethanol, DMSO) dropwise, up to a total volume of 1 mL, shaking vigorously after each addition.

-

Observe the mixture for the formation of a homogeneous solution.

-

If the compound dissolves completely, it is considered soluble. If it remains as a separate phase or a suspension, it is deemed insoluble or sparingly soluble.

Gravimetric Method (Shake-Flask)

This is a classical and highly accurate method for determining equilibrium solubility.

Methodology:

-

Prepare a saturated solution by adding an excess amount of this compound to the chosen solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.

-

After reaching equilibrium, allow the undissolved solid to settle.

-

Carefully separate the supernatant (the saturated solution) from the undissolved solid by filtration (using a syringe filter, e.g., 0.22 µm) or centrifugation.

-

Accurately measure a known volume or weight of the clear, saturated solution into a pre-weighed container.

-

Evaporate the solvent from the measured sample completely under controlled conditions (e.g., in a vacuum oven or under a stream of nitrogen).

-

Weigh the remaining solid residue.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).[2]

UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore and can be used for rapid determination of solubility.

Methodology:

-

Prepare a stock solution of this compound in a solvent in which it is highly soluble.

-

Create a calibration curve by preparing a series of dilutions of the stock solution and measuring their absorbance at the wavelength of maximum absorbance (λmax).

-

Prepare a saturated solution in the solvent of interest as described in the gravimetric method (steps 1-4).

-

Dilute an accurately measured aliquot of the clear, saturated solution with the solvent used for the calibration curve to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

Synthesis Workflow

The synthesis of this compound can be plausibly achieved from 2-chloro-5-(trifluoromethyl)pyridine, which is a known intermediate in the synthesis of various agrochemicals and pharmaceuticals.[3] The conversion of a chloropyridine to a mercaptopyridine is a standard chemical transformation.

Conclusion

While direct quantitative solubility data for this compound remains limited in publicly accessible literature, this guide provides researchers with the necessary tools to determine this critical parameter. By employing the detailed experimental protocols, scientists and professionals in drug development can effectively evaluate the solubility of this compound in various solvent systems, enabling its successful application in their respective fields. The provided synthesis workflow offers a logical pathway for the preparation of this compound for further study.

References

- 1. Recommendable Routes to Trifluoromethyl‐Substituted Pyridine‐ and Quinolinecarboxylic Acids | Semantic Scholar [semanticscholar.org]

- 2. This compound | 76041-72-0 [chemicalbook.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism of 2-Mercapto-5-(trifluoromethyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 2-mercapto-5-(trifluoromethyl)pyridine. This compound, of significant interest in medicinal chemistry and drug development, exists as a dynamic equilibrium between its thiol and thione forms. Understanding this equilibrium is critical for predicting its chemical reactivity, biological activity, and pharmacokinetic properties. This document details the structural aspects of the tautomers, the influence of environmental factors on the equilibrium, and the experimental and computational methodologies employed to study this phenomenon. While specific quantitative equilibrium data for the title compound is sparse in publicly available literature, this guide establishes a framework for its investigation based on established principles for related mercaptopyridines.

Introduction to Thione-Thiol Tautomerism in 2-Mercaptopyridines

2-Mercaptopyridine and its derivatives, including this compound, exhibit prototropic tautomerism, existing as an equilibrium mixture of the thiol and thione forms. The thiol form possesses a sulfhydryl (-SH) group, while the thione form has a thiocarbonyl (C=S) group within the pyridine ring, correctly named pyridine-2-thione.

The position of this equilibrium is a delicate balance of several factors, including the electronic nature of substituents on the pyridine ring, the polarity of the solvent, the concentration of the solution, and the temperature. The electron-withdrawing nature of the trifluoromethyl group at the 5-position is expected to significantly influence the tautomeric preference of this compound.

Tautomeric Equilibrium

The thione-thiol tautomerism of this compound can be represented as follows:

Caption: Tautomeric equilibrium between the thiol and thione forms.

Generally, for 2-mercaptopyridines, the thione tautomer is favored in polar solvents, whereas the thiol form is more stable in non-polar solvents and in the gas phase.[1][2] This is attributed to the greater polarity of the thione form, which is stabilized by polar solvent molecules. Self-association through hydrogen bonding, particularly at higher concentrations, also tends to favor the thione form.[1]

Quantitative Data

Table 1: Factors Influencing Tautomeric Equilibrium of 2-Mercaptopyridines

| Factor | Influence on Equilibrium | Predominant Form | Reference |

| Solvent Polarity | Increasing polarity | Thione | [1][3] |

| Decreasing polarity | Thiol | [1][2] | |

| Concentration | Increasing concentration | Thione (due to dimerization) | [2][4] |

| Decreasing concentration | Thiol | [2] | |

| Temperature | Lower temperatures | Thiol | [2] |

| Substituent Effects | Electron-withdrawing groups | Generally favors the less basic nitrogen, which can influence the thione stability. The precise effect on the thione-thiol equilibrium requires specific investigation. | [5][6] |

Experimental Protocols

The determination of tautomeric equilibrium constants and the characterization of the individual tautomers rely on various spectroscopic and computational techniques.

Spectroscopic Methods

4.1.1. UV-Vis Spectroscopy

This is a primary method for the quantitative analysis of tautomeric mixtures in solution.[1][7] The thiol and thione forms have distinct absorption maxima, allowing for the determination of their relative concentrations.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound at a known concentration (typically in the range of 10-4 to 10-5 M to minimize self-association) in a series of solvents with varying polarities (e.g., cyclohexane, dioxane, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectra of each solution over a suitable wavelength range (e.g., 200-450 nm) using a spectrophotometer.

-

Data Analysis: The molar concentrations of each tautomer can be determined by solving a system of simultaneous equations based on Beer-Lambert's law at two or more wavelengths where the tautomers have different molar absorptivities. The equilibrium constant (KT) is then calculated as the ratio of the concentrations of the thione to the thiol form.

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H and 13C NMR, provides structural information that can distinguish between the tautomers.[8] The chemical shifts of the protons and carbons attached to or near the tautomerizing functional groups will differ significantly between the thiol and thione forms.

Experimental Protocol:

-

Sample Preparation: Dissolve the compound in various deuterated solvents (e.g., CDCl3, DMSO-d6, CD3OD) to assess solvent effects.

-

Spectral Acquisition: Acquire 1H and 13C NMR spectra. For quantitative analysis, ensure complete relaxation of the nuclei by using a sufficient relaxation delay.

-

Data Analysis: The ratio of the tautomers can be determined by integrating the signals corresponding to unique protons or carbons in each form. Low-temperature NMR may be required to slow down the tautomeric exchange rate if the signals are broadened at room temperature.

4.1.3. Infrared (IR) Spectroscopy

IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present in each tautomer. The S-H stretching vibration (around 2500-2600 cm-1) is indicative of the thiol form, while the C=S stretching vibration (typically in the 1100-1250 cm-1 region) and N-H stretching (around 3400 cm-1) are characteristic of the thione form.

Experimental Protocol:

-

Sample Preparation: Prepare samples as KBr pellets for solid-state analysis or as solutions in appropriate IR-transparent solvents (e.g., CCl4, CS2) for solution-phase studies.

-

Spectral Acquisition: Record the IR spectra using an FTIR spectrometer.

-

Data Analysis: Analyze the presence and intensity of the characteristic absorption bands to qualitatively and, in some cases, quantitatively assess the tautomeric composition.

Computational Methods

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.

Computational Protocol (DFT):

-

Structure Optimization: The geometries of both the thiol and thione tautomers are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[8]

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Solvation Modeling: To simulate the effect of a solvent, a continuum solvation model (e.g., Polarizable Continuum Model - PCM) is employed.

-

Energy Calculations: The Gibbs free energies (G) of both tautomers are calculated in the gas phase and in different solvents. The relative free energy (ΔG) determines the position of the equilibrium.

-

Equilibrium Constant Calculation: The tautomeric equilibrium constant (KT) can be calculated from the difference in Gibbs free energy (ΔG) using the equation: ΔG = -RT ln(KT).

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the comprehensive study of the tautomerism of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. An NMR study of the tantomerism of 2-acylaminopyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. longdom.org [longdom.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-Mercapto-5-(trifluoromethyl)pyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-mercapto-5-(trifluoromethyl)pyridine as a versatile building block in organic synthesis. The trifluoromethyl group imparts unique properties to target molecules, such as enhanced metabolic stability and increased lipophilicity, making this reagent highly valuable in the fields of medicinal chemistry and agrochemical development.

Application 1: Synthesis of Pyridyl Thioethers via S-Alkylation

The sulfur atom of this compound is a potent nucleophile, readily undergoing S-alkylation with a variety of electrophiles to form stable thioether linkages. This reaction is fundamental in the synthesis of numerous biologically active molecules. Pyridyl thioethers are key structural motifs in a range of pharmaceutical and agrochemical compounds.

A common and efficient method for the synthesis of these thioethers is the reaction of this compound with alkyl or benzyl halides in the presence of a suitable base. The following protocol is adapted from a procedure for the synthesis of a structurally related pyridyl thioether and demonstrates a general method for this transformation.

Experimental Protocol: Synthesis of 2-((4-Chlorobenzyl)thio)-5-(trifluoromethyl)pyridine

This protocol describes the S-alkylation of this compound with 4-chlorobenzyl chloride.

Materials:

-

This compound

-

4-Chlorobenzyl chloride

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and nitrogen inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous THF via syringe.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes.

-

Electrophile Addition: Add a solution of 4-chlorobenzyl chloride (1.05 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

-

Work-up:

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-((4-chlorobenzyl)thio)-5-(trifluoromethyl)pyridine.

Data Presentation

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield |

| This compound | 4-Chlorobenzyl chloride | NaH | THF | 0 °C to RT | Overnight | High |

Note: The yield is expected to be high based on analogous reactions.

Visualization of Experimental Workflow

Application 2: Desulfurative Cross-Coupling for the Synthesis of 2-Aryl-5-(trifluoromethyl)pyridines

2-Arylpyridines are prevalent structural motifs in pharmaceuticals and functional materials. A modern and powerful method to synthesize these compounds is through desulfurative cross-coupling reactions. In this approach, the C-S bond of a thioether is cleaved and a new C-C bond is formed with a suitable coupling partner, such as an aryl boronic acid (Suzuki-Miyaura type coupling). This compound can be readily converted to a thioether, which can then serve as a substrate in such a transformation. This two-step sequence provides a versatile route to a wide range of 2-aryl-5-(trifluoromethyl)pyridines.

While a direct desulfurative coupling of this compound is less common, a highly efficient approach involves its initial conversion to a more suitable coupling partner, such as a sulfonyl chloride, followed by a desulfinative cross-coupling. The following protocol outlines a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling of a pyridine-2-sulfonyl chloride with an arylboronic acid, which is a modern and efficient method for the synthesis of 2-arylpyridines. This method can be adapted for derivatives of this compound.

Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-5-(trifluoromethyl)pyridine via Desulfinative Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of 2-arylpyridines from a pyridine sulfonyl chloride derivative, which can be prepared from this compound by oxidation.

Materials:

-

5-(Trifluoromethyl)pyridine-2-sulfonyl chloride

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

dppf (1,1'-Bis(diphenylphosphino)ferrocene)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Schlenk tube or microwave vial

-

Magnetic stirrer and stir bar

-

Septum and argon inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a Schlenk tube or microwave vial, add 5-(trifluoromethyl)pyridine-2-sulfonyl chloride (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), palladium(II) acetate (5 mol%), dppf (10 mol%), and sodium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with argon three times.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

-

Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and transfer to a separatory funnel.

-

Extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine.

Data Presentation

| Pyridine Substrate | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature | Time | Yield |

| 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | dppf | Na₂CO₃ | Dioxane/Water | 80-100 °C | 12-24 h | Good-High |

Note: The yield is expected to be in the good to high range based on similar reported desulfinative Suzuki-Miyaura couplings.

Visualization of Logical Relationship

Application Notes and Protocols: 2-Mercapto-5-(trifluoromethyl)pyridine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-mercapto-5-(trifluoromethyl)pyridine as a versatile building block in the synthesis of pharmaceuticals. This document details its application in the development of antiviral and potential anticancer agents, providing detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways and biological mechanisms.

Introduction

This compound, a yellow crystalline solid, is a key heterocyclic intermediate in medicinal chemistry. The presence of the trifluoromethyl group imparts unique properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This makes it a valuable synthon for the development of novel therapeutic agents. This document focuses on its application in the synthesis of the HIV protease inhibitor, Tipranavir, and explores its potential in the creation of novel anticancer compounds.

Physicochemical Properties

| Property | Value |

| CAS Number | 76041-72-0 |

| Molecular Formula | C₆H₄F₃NS |

| Molecular Weight | 179.16 g/mol |

| Appearance | Yellow Crystalline Solid[1] |

| Melting Point | 154-159 °C[1] |

| Synonyms | 5-(Trifluoromethyl)-2-pyridinethiol, 5-(Trifluoromethyl)-2(1H)-pyridinethione[2] |

Application in Antiviral Drug Synthesis: Tipranavir

This compound is a crucial precursor for the synthesis of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, a key intermediate in the final step of the synthesis of the non-peptidic HIV protease inhibitor, Tipranavir.[1] Tipranavir is used in the treatment of HIV-1 infection, particularly in patients with resistance to other protease inhibitors.

Synthetic Workflow for Tipranavir Intermediate

References

Application Notes and Protocols: 2-Mercapto-5-(trifluoromethyl)pyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-5-(trifluoromethyl)pyridine is a key heterocyclic building block in medicinal chemistry, primarily utilized as a crucial intermediate in the synthesis of innovative therapeutic agents. Its unique trifluoromethyl-substituted pyridine scaffold imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This document provides a detailed overview of its applications, focusing on its role in the development of Cereblon (CRBN) modulators for targeted protein degradation and Autophagy-related protein 7 (Atg7) inhibitors for the modulation of autophagy.

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a versatile intermediate for the synthesis of bioactive compounds, particularly in the fields of oncology and immunology.

Cereblon (CRBN) Modulators for Targeted Protein Degradation

This compound serves as a foundational scaffold for the synthesis of novel Cereblon (CRBN) E3 ubiquitin ligase modulators. These modulators are critical components of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. The trifluoromethylpyridine moiety can be elaborated to create ligands that bind to CRBN, enabling the recruitment of the E3 ligase complex to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This approach is a promising strategy for targeting proteins that have been traditionally difficult to inhibit with small molecules.

Atg7 Inhibitors for Autophagy Modulation

Derivatives of this compound have been explored as inhibitors of Autophagy-related protein 7 (Atg7), a key enzyme in the autophagy pathway.[1] Autophagy is a cellular self-degradation process that plays a dual role in cancer, promoting survival in established tumors but also suppressing tumor initiation.[1] By inhibiting Atg7, an E1-like activating enzyme essential for autophagosome formation, these compounds can modulate autophagy, offering a potential therapeutic strategy for various cancers and other diseases where autophagy is dysregulated.[1]

Quantitative Data

The following table summarizes the biological activity of representative compounds derived from this compound.

| Compound ID | Target | Assay Type | IC50 / DC50 (nM) | Cell Line | Reference |

| CRBN-Inhibitor-1 | CRBN | FRET Assay | 9 | - | WO 2024169788[2] |

| ATG7-Inhibitor-A | ATG7 | Biochemical Assay | < 100 | - | WO 2018089786 |

Experimental Protocols

Protocol 1: Synthesis of a 2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetamide Derivative (General Procedure)

This protocol describes a general method for the synthesis of acetamide derivatives from this compound, a common step in the elaboration of this intermediate into more complex bioactive molecules.

Materials:

-

This compound

-

2-Chloro-N-aryl/alkyl-acetamide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired 2-chloro-N-aryl/alkyl-acetamide (1.1 eq) to the reaction mixture.

-

Stir the reaction at 60 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-